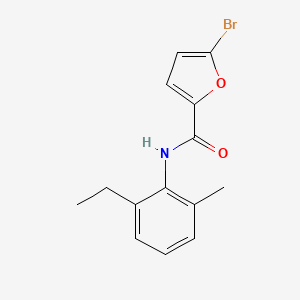![molecular formula C18H19NO2S B5755135 4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
4-{4-[(phenylthio)methyl]benzoyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[(phenylthio)methyl]benzoyl}morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has a benzoyl group attached to the nitrogen atom and a phenylthiomethyl group attached to the oxygen atom. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied.
Mecanismo De Acción
The mechanism of action of 4-{4-[(phenylthio)methyl]benzoyl}morpholine is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 4-{4-[(phenylthio)methyl]benzoyl}morpholine has biochemical and physiological effects on different cell lines and organisms. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and regulate the expression of genes involved in cell cycle progression. In animal models, this compound has been shown to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{4-[(phenylthio)methyl]benzoyl}morpholine in lab experiments is its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. It has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-{4-[(phenylthio)methyl]benzoyl}morpholine. One of the directions is to investigate its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. Another direction is to study its mechanism of action in more detail to understand how it induces apoptosis and inhibits COX-2 activity. Furthermore, the synthesis of new analogs of this compound with improved solubility and bioavailability can be explored for potential applications in different fields.
Métodos De Síntesis
The synthesis of 4-{4-[(phenylthio)methyl]benzoyl}morpholine has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-bromo-2-nitroaniline with potassium thioacetate to form 4-(phenylthio)aniline. The 4-(phenylthio)aniline is then reacted with benzoyl chloride and morpholine in the presence of a base to form the desired product. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
4-{4-[(phenylthio)methyl]benzoyl}morpholine has been studied for its potential applications in different fields. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and analgesic properties. In addition, this compound has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.
Propiedades
IUPAC Name |
morpholin-4-yl-[4-(phenylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-18(19-10-12-21-13-11-19)16-8-6-15(7-9-16)14-22-17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDVAUUDGVQPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl{4-[(phenylsulfanyl)methyl]phenyl}methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)

![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluorobenzamide](/img/structure/B5755097.png)

![N'-{[(2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5755107.png)
![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)
![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)

![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)


